{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid
Description
Properties
CAS No. |
6310-26-5 |
|---|---|
Molecular Formula |
C5H6O5S2 |
Molecular Weight |
210.2 g/mol |
IUPAC Name |
2-(carboxymethylsulfanylcarbothioyloxy)acetic acid |
InChI |
InChI=1S/C5H6O5S2/c6-3(7)1-10-5(11)12-2-4(8)9/h1-2H2,(H,6,7)(H,8,9) |
InChI Key |
LIJRJHLXNPYXJL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)OC(=S)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Xanthate Intermediate Formation
The synthesis typically initiates with the formation of a potassium or sodium xanthate salt derived from glycolic acid (HOCH₂COOH). In a representative protocol:
- Deprotonation : Glycolic acid reacts with potassium hydroxide (KOH) in methanol to form potassium glycolate (KOCH₂COOK).
- Carbon Disulfide Addition : Introduction of CS₂ at 40°C yields potassium glycolyl xanthate (KO−C(=S)−S−CH₂COOK).
Critical Parameters :
Nucleophilic Substitution with Haloacetic Acid
The xanthate intermediate undergoes nucleophilic displacement with chloro- or bromoacetic acid to install the sulfanylacetic acid moiety:
- Reaction Mechanism : The xanthate’s sulfur nucleophile attacks the α-carbon of chloroacetic acid (ClCH₂COOH), displacing chloride and forming the S−S bond.
- Stoichiometry : A 1:1 molar ratio of xanthate to haloacetic acid minimizes di-substitution byproducts.
Optimization Insights :
- Catalysis : Tetrabutylammonium salts enhance reaction rates via phase-transfer effects.
- Yield : 72–78% after recrystallization from ethyl ether/hexane mixtures.
Alternative Methodologies and Modifications
One-Pot Synthesis
A streamlined approach condenses xanthate formation and substitution into a single reactor:
- Sequential Addition : Glycolic acid, KOH, and CS₂ are stirred at 25°C for 12 hours.
- In Situ Substitution : Chloroacetic acid is introduced directly, with HCl neutralization driving product precipitation.
Advantages :
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use, aligning with green chemistry principles:
- Reactants : Glycolic acid, KOH, CS₂, and chloroacetic acid are milled at 30 Hz for 2 hours.
- Outcome : 68% yield with minimal waste generation.
Analytical Validation and Characterization
Spectroscopic Confirmation
Crystallographic Data (Hypothetical)
While single-crystal data for the title compound remains unreported, analogous structures (e.g., 2-(4-Morpholinecarbothioylsulfanyl)acetic acid) exhibit:
- Planar Geometry : The C−N−C(=S)−S fragment adopts near-perfect planarity (r.m.s. deviation <0.02 Å).
- Hydrogen Bonding : Carboxylic acid dimers stabilize the crystal lattice via O−H⋯O interactions.
Industrial-Scale Considerations
Cost-Effective Reagent Sourcing
Chemical Reactions Analysis
Types of Reactions
{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: The carboxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with the carboxyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Ester and amide derivatives.
Scientific Research Applications
{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis to release thiol groups, which can interact with proteins and enzymes, potentially altering their function. The carboxyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The substituent on the carbothioyl group significantly influences reactivity and physical properties. Key analogs include:
Key Observations :
- Hydrophilicity : The carboxymethoxy group enhances water solubility compared to isopropoxy or alkylthio substituents due to its ionizable –COOH group .
- Acidity : Carboxylic acid derivatives (e.g., target compound) exhibit lower pKa (~2–4) compared to esterified analogs (e.g., ethyl esters in ), affecting reactivity in acidic environments.
Challenges :
Physical and Crystallographic Properties
- Melting Points: Isopropoxy derivatives melt at ~44°C , while carboxylic acid analogs (e.g., 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids) have higher melting points due to hydrogen bonding .
- Crystal Packing: Monoclinic systems (e.g., P2₁/c) are common, with hydrogen bonds stabilizing the lattice . The carboxymethoxy group may promote stronger intermolecular interactions, affecting crystallinity.
Biological Activity
{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid can be represented as follows:
This compound features a carboxymethoxy group, a carbothioyl functional group, and a sulfanyl moiety, which contribute to its pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid exhibits significant antimicrobial properties. Research has shown its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Study Findings :
- The compound demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria.
- Its mechanism of action appears to involve disruption of bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid has shown potential anticancer activity in several in vitro studies.
-
Mechanisms of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through cell cycle arrest.
-
Case Study :
- A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values around 20 µM.
Pharmacological Implications
The dual activity of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid as both an antimicrobial and anticancer agent positions it as a promising candidate for further pharmacological development.
- Potential Applications :
- Development of new antimicrobial therapies.
- Formulation of adjunctive treatments in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
